molecular formula C22H17BrO4 B3932389 2-(4-methoxyphenyl)-2-oxo-1-phenylethyl 2-bromobenzoate

2-(4-methoxyphenyl)-2-oxo-1-phenylethyl 2-bromobenzoate

Cat. No.: B3932389
M. Wt: 425.3 g/mol
InChI Key: LJJCHTIXWAXQRS-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl 2-bromobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to a benzoate group, along with a methoxyphenyl and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxyphenyl)-2-oxo-1-phenylethyl 2-bromobenzoate typically involves the esterification of 2-bromobenzoic acid with 2-(4-methoxyphenyl)-2-oxo-1-phenylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom in the benzoate group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities, including anti-inflammatory and anticancer properties. The presence of the methoxyphenyl group is particularly significant in drug design.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-2-oxo-1-phenylethyl 2-bromobenzoate involves its interaction with various molecular targets. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, while the bromobenzoate moiety can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

  • 2-(4-Methylphenyl)-2-oxo-1-phenylethyl 2-bromobenzoate
  • 2-(4-Ethoxyphenyl)-2-oxo-1-phenylethyl 2-bromobenzoate
  • 2-(4-Chlorophenyl)-2-oxo-1-phenylethyl 2-bromobenzoate

Uniqueness: The presence of the methoxy group in 2-(4-methoxyphenyl)-2-oxo-1-phenylethyl 2-bromobenzoate distinguishes it from its analogs. This functional group can influence the compound’s reactivity and biological activity, making it a unique candidate for various applications.

Properties

IUPAC Name

[2-(4-methoxyphenyl)-2-oxo-1-phenylethyl] 2-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrO4/c1-26-17-13-11-15(12-14-17)20(24)21(16-7-3-2-4-8-16)27-22(25)18-9-5-6-10-19(18)23/h2-14,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJCHTIXWAXQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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